molecular formula C18H18ClNO3S B2692570 N-(3-(benzofuran-2-yl)propyl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 2034603-93-3

N-(3-(benzofuran-2-yl)propyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B2692570
CAS RN: 2034603-93-3
M. Wt: 363.86
InChI Key: SFVYAGNCBFDTMV-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-1-(2-chlorophenyl)methanesulfonamide, commonly known as BP897, is a chemical compound that has been extensively studied for its potential therapeutic applications. BP897 belongs to the class of drugs known as sigma receptor ligands, which have been shown to modulate the activity of the sigma receptor, a protein that is found in various tissues throughout the body.

Scientific Research Applications

Structural Analysis and Biological Activity

  • Research on compounds structurally similar to N-(3-(benzofuran-2-yl)propyl)-1-(2-chlorophenyl)methanesulfonamide, such as various dichlorophenyl methanesulfonamides, shows that the orientation of the N-H bond and other bond parameters can significantly influence their biological activity. These compounds display particular conformations and hydrogen bonding that are critical for their interaction with biological receptors (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).

Chemoselective N-Acylation Reagents

  • Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are chemically related, have developed as chemoselective N-acylation reagents. This illustrates the potential utility of such compounds in specific chemical reactions, providing insights into the broader applications of this compound in synthetic chemistry (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Synthetic Applications in Organic Chemistry

  • Research indicates the use of related methanesulfonamide compounds in the synthesis of benzofurans. Such findings suggest that this compound could also be a key intermediate or reactant in the synthesis of complex organic molecules (Contiero et al., 2009).

Potential in Medicinal Chemistry

  • The synthesis and molecular recognition studies of certain sulfonamide derivatives, which share structural similarities with this compound, suggest potential applications in the field of medicinal chemistry, particularly in drug design and the development of therapeutic agents (Yan-xing, 2004).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c19-17-9-3-1-7-15(17)13-24(21,22)20-11-5-8-16-12-14-6-2-4-10-18(14)23-16/h1-4,6-7,9-10,12,20H,5,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVYAGNCBFDTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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